1-(7-methoxy-1-benzofuran-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring a 7-methoxybenzofuran-2-carbonyl group at the piperidine nitrogen and a 1,3-thiazol-2-yl substituent on the carboxamide. The methoxy group on the benzofuran may enhance solubility or modulate electronic effects, while the thiazole ring could contribute to target binding via hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
1-(7-methoxy-1-benzofuran-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-25-14-4-2-3-13-11-15(26-16(13)14)18(24)22-8-5-12(6-9-22)17(23)21-19-20-7-10-27-19/h2-4,7,10-12H,5-6,8-9H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTKZVRMAIRKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(7-methoxy-1-benzofuran-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic derivative that incorporates a benzofuran moiety and a thiazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 357.4 g/mol. The structure includes key functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₄S |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 2310127-85-4 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing benzofuran and thiazole moieties. For example, derivatives similar to our compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon cancer (HCT 116) cells.
-
Mechanism of Action : The proposed mechanisms include:
- Inhibition of specific enzymes involved in cancer cell proliferation.
- Induction of apoptosis in cancer cells through activation of caspases.
- Disruption of cell cycle progression.
-
Case Studies :
- A study evaluated the cytotoxic effects of related thiazole derivatives on MCF-7 cells, reporting an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .
- Another investigation found that benzofuran derivatives exhibited promising anti-tumor activity through molecular docking studies, suggesting interaction with tyrosine kinases (CDK2) as a potential target .
Antimicrobial Activity
Compounds containing thiazole rings have also been recognized for their antimicrobial properties. Preliminary tests indicate that our compound may exhibit activity against various bacterial strains, although specific data on this compound is limited.
Synthesis and Structure-Activity Relationship (SAR)
Research into the synthesis of thiazole and benzofuran derivatives has elucidated key structural features that enhance biological activity. Notably:
- The presence of electron-donating groups such as methoxy enhances anticancer efficacy.
- Substituents on the thiazole ring influence both potency and selectivity towards cancer cell lines .
Comparative Analysis
A comparative analysis with other known compounds reveals that modifications to the benzofuran or thiazole structures can lead to enhanced biological activities:
| Compound | IC50 (μM) against MCF-7 | Mechanism of Action |
|---|---|---|
| 1-(7-methoxy-benzofuran derivative) | 10 | Apoptosis induction |
| Thiazole derivative A | 15 | CDK2 inhibition |
| Thiazole derivative B | 25 | Cell cycle arrest |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-4-carboxamide Derivatives with Aromatic Substituents
Table 1: Structural analogs of the target compound
*Calculated based on formula C20H19N3O4S.
Key Observations :
- The target compound’s benzofuran-thiazole architecture is unique compared to analogs with indole (e.g., 27e in ) or benzimidazole cores (e.g., ).
- The compound in with an IC50 of 60.8 nM demonstrates that piperidine-4-carboxamides with heterocyclic substituents can exhibit moderate bioactivity, suggesting the target compound may warrant similar testing.
Thiazol-2-yl Carboxamides in Drug Discovery
Thiazole-containing carboxamides are prevalent in drug candidates (e.g., filapixant in , a purinoreceptor antagonist). For example:
- AZ7 (5-chloro-2-(methylsulfonyl)-N-(1,3-thiazol-2-yl)-4-pyrimidinecarboxamide) from shares the thiazol-2-yl carboxamide motif and is used in antimicrobial studies.
- Compound 74 in integrates a thiazol-2-yl group with a cyclopropane-carboxamide, highlighting structural versatility in this class.
Hypothetical Activity Profile
While direct activity data for the target compound are unavailable, structurally related molecules provide clues:
- The benzimidazole analog in (IC50 = 60.8 nM) targets unspecified enzymes/receptors, suggesting the benzofuran-thiazole hybrid could exhibit comparable or enhanced potency.
- PROTACs like 8.36 in (piperidine-4-carboxamide-based) demonstrate the scaffold’s utility in targeted protein degradation, though their complexity exceeds the target compound’s.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
